5-Chloro Substitution on the Benzoxazolone Core Confers Distinct MPO Inhibitory Potency Relative to Ring-Unsubstituted and 5-Methyl Analogs
In a focused SAR study of ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives as human leukocyte myeloperoxidase (MPO) inhibitors, the presence of a 5-chloro substituent on the benzoxazolone ring was shown to be a critical determinant of inhibitory potency [1]. Compounds with a 5-chloro substitution (of which CAS 902253-37-6 is a direct propanamide analog) exhibited markedly different activity profiles compared to ring-unsubstituted or 5-methyl-substituted congeners with identical N-phenyl appendages [1]. Although the specific 2-trifluoromethylanilide was not among the subset tested, the systematic variation of the N-phenyl substitution (including chloro, methyl, methoxy, and nitro groups at various positions) within the 5-chloro series revealed that the combination of the 5-chloro benzoxazolone core and the electronic nature of the N-aryl substituent jointly governed the IC₅₀ value, and that substitution at the ortho position of the N-phenyl ring produced distinct activity trends compared to meta and para substitution [1].
| Evidence Dimension | In vitro MPO inhibitory activity (IC₅₀) as a function of benzoxazolone C-5 substituent and N-phenyl substitution pattern |
|---|---|
| Target Compound Data | 5-Chloro-2-oxo-1,3-benzoxazol-3-yl propanamide core with N-[2-(trifluoromethyl)phenyl] substitution (CAS 902253-37-6); direct MPO IC₅₀ not reported in the identified literature |
| Comparator Or Baseline | 5-H and 5-CH₃ benzoxazolone analogs versus 5-Cl analogs within the same N-phenyl-substituted propanamide/acetamide series; IC₅₀ values varied substantially between C-5 substituent classes depending on N-aryl identity (exact values are within the primary article, PMID: 12443780). |
| Quantified Difference | MPO IC₅₀ differed between 5-Cl and 5-H/5-CH₃ analogs; magnitude of difference dependent on N-phenyl substitution pattern. Specific fold-change values require extraction from the primary article. |
| Conditions | In vitro human leukocyte myeloperoxidase chlorination assay; series of ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives. |
Why This Matters
The 5-chloro group is not a passive structural feature—it actively shapes pharmacological potency, and its replacement with hydrogen or methyl in otherwise identical N-aryl propanamide congeners yields divergent MPO inhibitory profiles, directly affecting compound selection for enzyme inhibition studies.
- [1] Soyer Z, Bas M, Pabuccuoglu A, Pabuccuoglu V. Synthesis of Some 2(3H)-Benzoxazolone Derivatives and their in-vitro Effects on Human Leukocyte Myeloperoxidase Activity. Arch Pharm (Weinheim). 2002;335(10):471-476. doi:10.1002/ardp.200290007. PMID: 12443780. View Source
